molecular formula C17H21N3O2 B4440458 N-cyclohexyl-N-methyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-cyclohexyl-N-methyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4440458
M. Wt: 299.37 g/mol
InChI Key: AWHQBANZJPIPLJ-UHFFFAOYSA-N
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Description

Quinazoline derivatives are important compounds in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. N-cyclohexyl-N-methyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide falls within this category, and its relevance is tied to its structural and functional attributes which contribute to its biological activities.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the cyclization of anthranilic acid derivatives or their functional equivalents. A novel approach involves the aminolysis of activated acids or alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides, producing a variety of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with significant biological activities (Berest et al., 2011).

Molecular Structure Analysis

The structural analysis of such compounds is primarily conducted using NMR, LC-MS, and EI-MS techniques, providing detailed insights into the molecular framework and the positions of substituents which are crucial for their biological activity. This structural information is fundamental for understanding the interaction mechanisms of these compounds with biological targets (Berest et al., 2011).

Chemical Reactions and Properties

Quinazoline derivatives participate in various chemical reactions, including aminolysis, alkylation, and cyclization, which are pivotal for synthesizing a wide range of biologically active molecules. These reactions are influenced by the nature of the substituents and the reaction conditions, leading to compounds with diverse biological activities (Kovalenko et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the formulation and delivery of these compounds as therapeutic agents. These properties are determined through physicochemical analyses, including IR, NMR, and mass spectrometry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and bioavailability, are essential for the pharmacological profile of quinazoline derivatives. Studies have shown that modifications on the quinazoline ring, such as substitutions at specific positions, can significantly alter these properties, thereby affecting their therapeutic potential and specificity (Kovalenko et al., 2012).

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19(13-7-3-2-4-8-13)16(21)11-20-12-18-15-10-6-5-9-14(15)17(20)22/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHQBANZJPIPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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